molecular formula C8H13NO B14264355 1H-Pyrrol-3-ol, 1-(1,1-dimethylethyl)- CAS No. 134410-08-5

1H-Pyrrol-3-ol, 1-(1,1-dimethylethyl)-

Cat. No.: B14264355
CAS No.: 134410-08-5
M. Wt: 139.19 g/mol
InChI Key: GCPFTQUSBKRZBD-UHFFFAOYSA-N
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Description

1H-Pyrrol-3-ol, 1-(1,1-dimethylethyl)- is a heterocyclic organic compound with the molecular formula C8H13NO. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. The compound is characterized by the presence of a hydroxyl group (-OH) at the third position of the pyrrole ring and a tert-butyl group (1,1-dimethylethyl) at the first position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields .

Preparation Methods

The synthesis of 1H-Pyrrol-3-ol, 1-(1,1-dimethylethyl)- can be achieved through several synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions to form the pyrrole ring. For the specific synthesis of 1H-Pyrrol-3-ol, 1-(1,1-dimethylethyl)-, tert-butylamine can be used as the amine source .

Industrial production methods often involve the use of catalytic processes to enhance yield and selectivity. For example, the use of iron(III) chloride as a catalyst in the condensation of 2,5-dimethoxytetrahydrofuran with tert-butylamine can produce the desired compound under mild reaction conditions .

Chemical Reactions Analysis

1H-Pyrrol-3-ol, 1-(1,1-dimethylethyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1H-Pyrrol-3-ol, 1-(1,1-dimethylethyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1H-Pyrrol-3-ol, 1-(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the tert-butyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

1H-Pyrrol-3-ol, 1-(1,1-dimethylethyl)- can be compared with other similar compounds, such as:

The uniqueness of 1H-Pyrrol-3-ol, 1-(1,1-dimethylethyl)- lies in its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

CAS No.

134410-08-5

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1-tert-butylpyrrol-3-ol

InChI

InChI=1S/C8H13NO/c1-8(2,3)9-5-4-7(10)6-9/h4-6,10H,1-3H3

InChI Key

GCPFTQUSBKRZBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=CC(=C1)O

Origin of Product

United States

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